5-Bromo-4-fluoro-2-nitrobenzoic acid
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Overview
Description
5-Bromo-4-fluoro-2-nitrobenzoic acid is a halogenated derivative of benzoic acid . It can be used for the synthesis of various pharmaceutical compounds, such as amino acid derivatives acting as anticoagulants .
Synthesis Analysis
The synthesis of 5-fluoro-2-nitrobenzotrifluoride, a similar compound, was achieved in a continuous-flow millireactor system through the nitration of 3-fluorobenzotrifluoride using the mixed acid as a nitrating agent . The process safety was evaluated based on the temperature rise with the use of Reaction Calorimeter and Differential Scanning Calorimetry .Molecular Structure Analysis
The molecular formula of 5-Bromo-4-fluoro-2-nitrobenzoic acid is C7H3BrFNO4 .Chemical Reactions Analysis
5-Bromo-4-fluoro-2-nitrobenzoic acid is an intermediate formed during the synthesis of N1 - (2,4-dichlorophenyl)-2-amino-5-fluorobenzamide . It participates in the synthesis of novel quinazolinones that are potential inhibitors of p38α mitogen-activated protein kinase (MAPK) .Mechanism of Action
Target of Action
5-Bromo-4-fluoro-2-nitrobenzoic acid is primarily used as a reagent in organic synthesis . It is involved in the Suzuki-Miyaura coupling, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. The nitro group in the compound, like the carboxylate anion, is a hybrid of two equivalent resonance structures, which has a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character of the nitro group results in specific interactions with its targets .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Result of Action
The primary result of the action of 5-Bromo-4-fluoro-2-nitrobenzoic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of 5-Bromo-4-fluoro-2-nitrobenzoic acid can be influenced by various environmental factors. These include the presence of other reagents, the temperature, and the pH of the solution. For instance, the Suzuki-Miyaura coupling reaction requires a palladium catalyst and a base .
Safety and Hazards
5-Bromo-4-fluoro-2-nitrobenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, mist, spray, and to wear protective gloves/clothing/eye protection/face protection . In case of skin contact, wash with plenty of soap and water .
Future Directions
While specific future directions for 5-Bromo-4-fluoro-2-nitrobenzoic acid are not mentioned, it’s clear that the compound has potential applications in the synthesis of various pharmaceutical compounds . Its role as an intermediate in the synthesis of potential inhibitors of p38α MAPK suggests possible future research directions in the field of medicinal chemistry.
properties
IUPAC Name |
5-bromo-4-fluoro-2-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO4/c8-4-1-3(7(11)12)6(10(13)14)2-5(4)9/h1-2H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAJUIZMZUCXQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716489 |
Source
|
Record name | 5-Bromo-4-fluoro-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-fluoro-2-nitrobenzoic acid | |
CAS RN |
1330750-23-6 |
Source
|
Record name | 5-Bromo-4-fluoro-2-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1330750-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-4-fluoro-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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